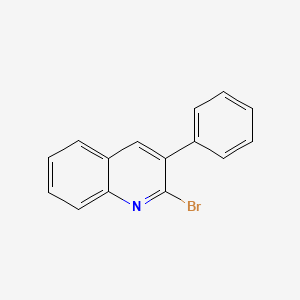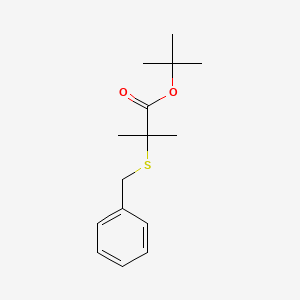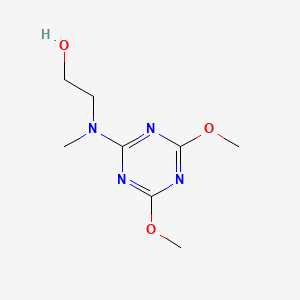
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is an organic compound that belongs to the triazine family. This compound is known for its role in activating carboxylic acids, making it a valuable reagent in organic synthesis, particularly in the formation of amides, esters, and anhydrides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol undergoes several types of chemical reactions, including:
Amide Formation: Reacts with carboxylic acids and amines to form amides.
Esterification: Reacts with carboxylic acids and alcohols to form esters.
Anhydride Formation: Reacts with carboxylic acids to form anhydrides.
Common Reagents and Conditions
Amide Formation: Typically involves the use of tetrahydrofuran (THF) as a solvent and mild reaction conditions.
Esterification: Can be carried out in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of N-methylmorpholine.
Anhydride Formation: Similar conditions to esterification, often using THF as a solvent.
Major Products
Scientific Research Applications
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves the activation of carboxylic acids to form highly reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or anhydrides . The process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol.
N-Methylmorpholine: Another reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its high efficiency in activating carboxylic acids and its versatility in forming various carboxylic derivatives. Its ability to operate under mild conditions and its compatibility with a wide range of solvents make it a preferred choice in organic synthesis .
Properties
Molecular Formula |
C8H14N4O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C8H14N4O3/c1-12(4-5-13)6-9-7(14-2)11-8(10-6)15-3/h13H,4-5H2,1-3H3 |
InChI Key |
XXAQHEVFBJEYJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


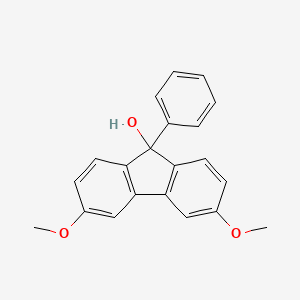
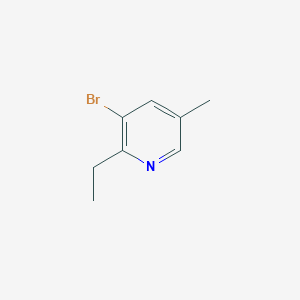
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)

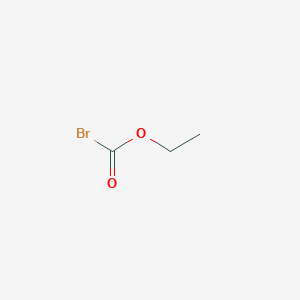

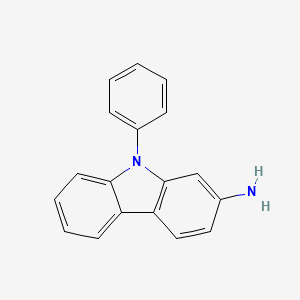
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)

